Fenpropimorph-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

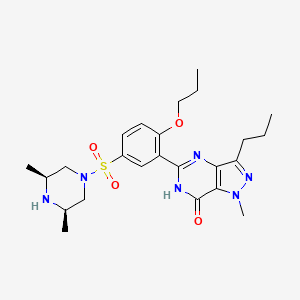

Fenpropimorph is a morpholine-derived fungicide used primarily on cereal crops such as wheat . It disrupts eukaryotic sterol biosynthesis pathways, notably by inhibiting fungal Δ14 reductases . Fenpropimorph is the ISO-approved common name for (±)-cis-4-[3-(4-tert-butylphenyl)-2-methyl-propyl]-2,6-dimethylmorpholine .

Synthesis Analysis

A single-sample preparation method followed by liquid chromatography–tandem mass spectrometry (LC-MS/MS) has been developed for simultaneous determination of fenpropimorph and fenpropimorph acid in six different livestock products . The extraction method was a modification of the quick, easy, cheap, effective, rugged, and safe (QuEChERS) method .

Molecular Structure Analysis

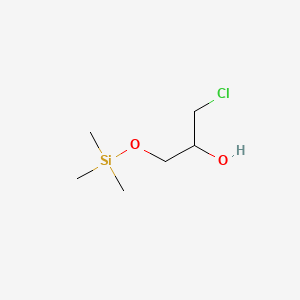

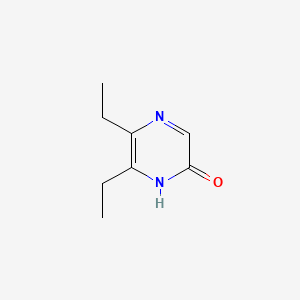

The molecular formula of Fenpropimorph is C20H33NO . The structure of Fenpropimorph can be found in various databases such as ChemSpider .

Chemical Reactions Analysis

Fenpropimorph and Fenpropimorph acid can be simultaneously determined in six different livestock products using a single-sample preparation method followed by LC-MS/MS .

Physical And Chemical Properties Analysis

Fenpropimorph is a colorless liquid with a boiling point of 120 °C (at 0.067 mbar). It has a vapor pressure of 3.5 x 10-3 Pa at 20 °C. The log P (Octanol/Water partition coefficient) is 4.1 (22 °C, pH 7) and 2.6 (22 °C, pH 5). Its solubility in water is 7.3 mg/l (20 °C, pH 4.4) .

科学的研究の応用

Livestock Product Safety Analysis

Fenpropimorph-d3 is used in the analysis of livestock products to ensure food safety . A single-sample preparation method followed by liquid chromatography–tandem mass spectrometry (LC-MS/MS) has been developed for the simultaneous determination of fenpropimorph and fenpropimorph acid in six different livestock products . This method is a modification of the quick, easy, cheap, effective, rugged, and safe (QuEChERS) method and has been validated according to the CODEX guidelines .

Phosphorus Translocation Study

Fenpropimorph-d3 has been used in studies to investigate the impact of fungicides on phosphorus translocation by arbuscular mycorrhizal fungi . The study demonstrated that Fenpropimorph-d3 impacted the hyphal branching morphology in Rhizophagus irregularis, which is thought to be involved in phosphorus uptake .

Impact on Non-Target Arbuscular Mycorrhizal Fungi

Fenpropimorph-d3 has been studied for its impact on non-target arbuscular mycorrhizal fungi . The study suggested a tolerance of arbuscular mycorrhizal fungi to the direct application of fenpropimorph even at a concentration above the recommended dose .

作用機序

Target of Action

Fenpropimorph-d3 primarily targets the sterol biosynthesis pathway in fungi . It has been reported to disrupt eukaryotic sterol biosynthesis pathways, notably by inhibiting fungal Δ14 reductases . It has also been reported to inhibit mammalian sterol biosynthesis by affecting lanosterol demethylation . In addition to its effects on fungi, fenpropimorph is also a very high affinity ligand of the mammalian sigma receptor .

Mode of Action

Fenpropimorph-d3 interacts with its targets by inhibiting key enzymes involved in sterol biosynthesis. This interaction results in the disruption of sterol homeostasis, leading to impaired cell function and growth . It has been suggested that fenpropimorph-d3 can work in complex with D1 receptor and stimulate cAMP production and even GABA release .

Biochemical Pathways

The primary biochemical pathway affected by fenpropimorph-d3 is the sterol biosynthesis pathway. By inhibiting the enzymes involved in this pathway, fenpropimorph-d3 disrupts the production of essential sterols, leading to impaired cell function and growth . , but also impacts cell division and growth.

Pharmacokinetics

It’s known that fenpropimorph is a morpholine-derived fungicide used in agriculture, primarily on cereal crops such as wheat . Its solubility in water is 4.3 mg/L at 20 °C , which might influence its bioavailability and distribution.

Result of Action

The molecular and cellular effects of fenpropimorph-d3’s action include the disruption of sterol homeostasis, alteration of the lipid composition of the plasma-membrane, and impact on cell division and growth . In Chlamydomonas reinhardtii cells, fenpropimorph rapidly causes high levels of neutral lipids to accumulate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of fenpropimorph-d3. For instance, the use of adjuvants has been shown to reduce the volatilization of pesticides, including fenpropimorph-d3, thereby mitigating environmental contamination . Moreover, fenpropimorph-d3’s impact on non-target organisms such as arbuscular mycorrhizal (AM) fungi can be influenced by its concentration .

Safety and Hazards

Fenpropimorph should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Fenpropimorph-d3 involves the incorporation of three deuterium atoms into the Fenpropimorph molecule. This can be achieved by using deuterated reagents in the synthetic pathway. The synthesis pathway involves the protection of the hydroxyl group, followed by the introduction of deuterium atoms at appropriate positions. The final step involves the deprotection of the hydroxyl group to obtain Fenpropimorph-d3.", "Starting Materials": [ "Fenpropimorph", "Deuterated reagents" ], "Reaction": [ "Protection of the hydroxyl group of Fenpropimorph using a suitable protecting group such as TBDMS", "Introduction of deuterium atoms at appropriate positions using deuterated reagents such as deuterated lithium aluminium hydride (LiAlD4) or deuterated borane (BD3)", "Deprotection of the hydroxyl group to obtain Fenpropimorph-d3 using a suitable deprotecting agent such as TBAF" ] } | |

CAS番号 |

1292815-71-4 |

分子式 |

C20H33NO |

分子量 |

306.508 |

IUPAC名 |

(2S,6R)-4-[2-[(4-tert-butylphenyl)methyl]-3,3,3-trideuteriopropyl]-2,6-dimethylmorpholine |

InChI |

InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15?,16-,17+/i1D3 |

InChIキー |

RYAUSSKQMZRMAI-ZIDLVMCTSA-N |

SMILES |

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C |

同義語 |

(2R,6S)-rel-4-[3-[4-(1,1-Dimethylethyl)phenyl]-2-(methyl-d3)propyl]-2,6-dimethylmorpholine; cis-4-[3-[4-(1,1-Dimethylethyl)phenyl]-2-(methyl-d3)propyl]-2,6-dimethyl-_x000B_morpholine; cis-4-[3-(4-tert-Butylphenyl)-2-(methyl-d3)propyl]-2,6-dimethyl-_x000B_morphol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)